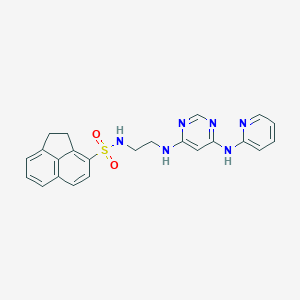

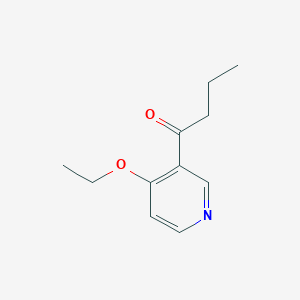

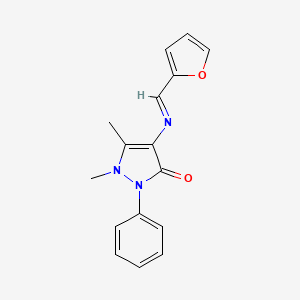

![molecular formula C18H12N2O4 B2360118 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922108-71-2](/img/structure/B2360118.png)

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide” is a compound that is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds have been used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions, as described in the patent . The patent also provides methods of synthesizing these compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C22H19N3O4S2 . It has a number of functional groups, including an oxazepine ring and a carboxamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The exact details of these reactions are proprietary and are not publicly available .Physical And Chemical Properties Analysis

This compound has a molecular weight of 453.5 g/mol . It has a number of computed properties, including a XLogP3-AA of 2.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 453.08169844 g/mol .Aplicaciones Científicas De Investigación

Conversion of Benzimidazoles, Imidazothiazoles, and Imidazoles Into CNS Acting Drugs

Research by Saganuwan (2020) investigates the synthesis of central nervous system (CNS) drugs from benzimidazoles, imidazothiazoles, and imidazoles, highlighting the potential of furan rings in penetrating the CNS for treating neurological disorders. The study explores various synthetic pathways and suggests the azole group's commonality across these compounds might be responsible for their CNS effects, indicating the compound's potential application in developing novel CNS medications (Saganuwan, 2020).

Synthetic Procedures to Access 2-Guanidinobenzazoles

Rosales-Hernández et al. (2022) discuss the significance of benzazoles and derivatives, including the compound , in medicinal chemistry. They detail synthetic methods to produce compounds with guanidine moieties, which may modify biological activity. This review highlights the compound's role in creating new pharmacophores for therapeutic agents, emphasizing its broad potential in drug development (Rosales-Hernández et al., 2022).

Oxcarbazepine for Treatment of Partial Epilepsy

Schmidt and Sachdeo (2000) review oxcarbazepine, a compound undergoing metabolism to form an active moiety similar in structure to the compound , for treating partial epilepsy. While not directly related, this study provides insights into the metabolic pathways and therapeutic potential of structurally related compounds in treating CNS disorders, suggesting areas for further exploration of the compound's applications (Schmidt & Sachdeo, 2000).

Environmental Characteristics of Dibenzo-p-dioxins and Dibenzofurans

Yang et al. (2021) analyze the toxicities, formation mechanisms, and environmental fates of polybrominated dibenzo-p-dioxins and furans, related to the compound's structural class. While focusing on environmental pollution, this review underscores the importance of understanding the environmental and health impacts of related compounds, providing a foundation for assessing the compound's safety and ecological effects (Yang et al., 2021).

Propiedades

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-17-12-10-11(19-18(22)16-6-3-9-23-16)7-8-14(12)24-15-5-2-1-4-13(15)20-17/h1-10H,(H,19,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKRKSLUZRCGMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

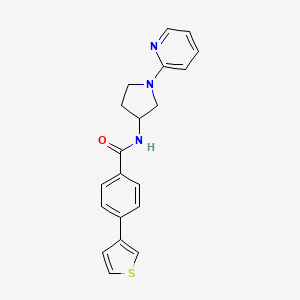

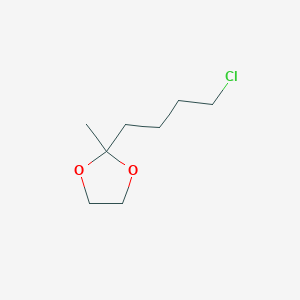

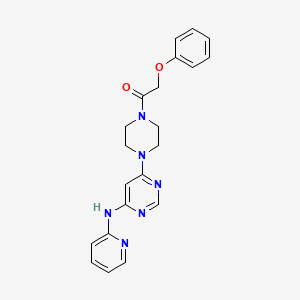

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)

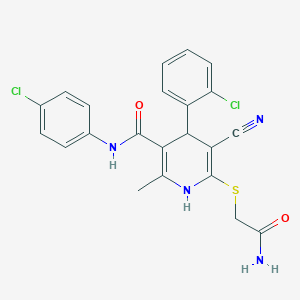

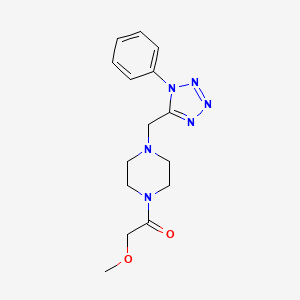

![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)

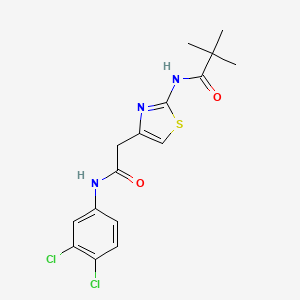

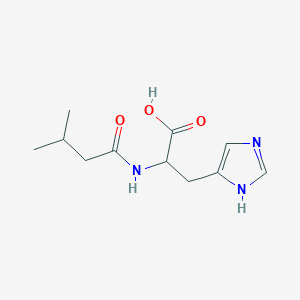

![4-fluoro-N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2360053.png)

![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)